N-Methyl Carbamate vs. N-H Carbamate: Lipophilicity (XLogP3) Comparison
The target compound bears an N-methyl substituent on the carbamate nitrogen at the piperidine 4-position. A directly comparable N–H analog, [1-(2-chloro-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester (CAS 1013921-00-0), has a measured LogP of 1.88 . While an experimentally determined LogP for the target compound is not publicly available, the N-methyl-N-Boc-4-aminomethyl-piperidine analogue (PubChem CID 66566141) has a computed XLogP3 of 2.0, and the target structure adds one additional CH₂ unit (methylene bridge absent), estimated to contribute approximately +0.5 LogP units based on Hansch π values, yielding an estimated XLogP3 of ~2.0–2.5 [1][2]. This represents an increase of 0.12–0.6 LogP units relative to the N-H analog, translating to a 1.3–4 fold higher n-octanol/water partition coefficient.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | Estimated XLogP3 ~2.0–2.5 (computed analogue basis: PubChem CID 66566141 XLogP3 = 2.0) [1] |
| Comparator Or Baseline | N-H analog (CAS 1013921-00-0) LogP = 1.88 |
| Quantified Difference | ΔLogP ≈ +0.12 to +0.62 units (1.3× to 4× partition increase) |
| Conditions | Computed values (XLogP3 algorithm) and experimental LogP data from ChemSrc |
Why This Matters
Higher lipophilicity directly affects compound retention time in reversed-phase HPLC purification, organic/aqueous extraction efficiency, and passive membrane permeability in cellular assays, making this compound preferable when increased logD is desired without altering the core scaffold.
- [1] PubChem, CID 66566141, "[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester", XLogP3-AA: 2.0, Molecular Weight: 304.81 g/mol. View Source
- [2] Hansch, C., Leo, A., "Exploring QSAR: Fundamentals and Applications in Chemistry and Biology", American Chemical Society, 1995. π(CH₂) ≈ 0.5. View Source
